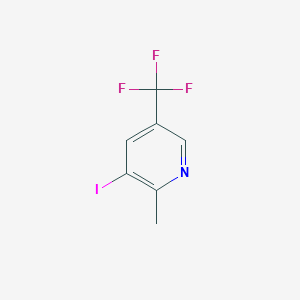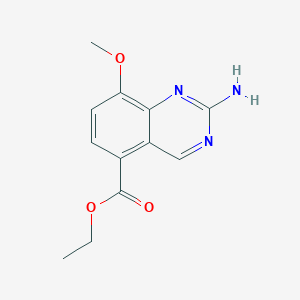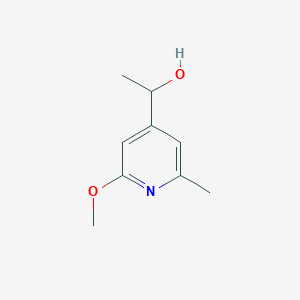
1-(2-Methoxy-6-methylpyridin-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-6-methylpyridin-4-yl)ethanol is an organic compound with the molecular formula C9H13NO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
The synthesis of 1-(2-Methoxy-6-methylpyridin-4-yl)ethanol typically involves several steps. One common method starts with the alkylation of 2-methoxy-6-methylpyridine with an appropriate alkylating agent, followed by reduction to yield the desired ethanol derivative. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-(2-Methoxy-6-methylpyridin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Scientific Research Applications
1-(2-Methoxy-6-methylpyridin-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-6-methylpyridin-4-yl)ethanol involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Methoxy-6-methylpyridin-4-yl)ethanol can be compared with other similar compounds, such as:
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl]ethanone: This compound is used as an intermediate in the synthesis of pharmaceuticals like Etoricoxib
2-Acetylpyridine derivatives: These are used in the synthesis of anti-cancer agents and other biologically active molecules
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-(2-methoxy-6-methylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C9H13NO2/c1-6-4-8(7(2)11)5-9(10-6)12-3/h4-5,7,11H,1-3H3 |
InChI Key |
CIAHMTNXDUNDQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


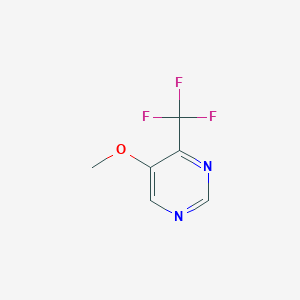
![2-(Benzyloxy)-3-[2-(benzyloxy)-3-[2-(benzyloxy)-3-hydroxypropoxy]propoxy]-1-propanol](/img/structure/B13664394.png)

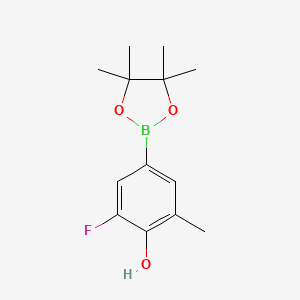
![2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13664404.png)
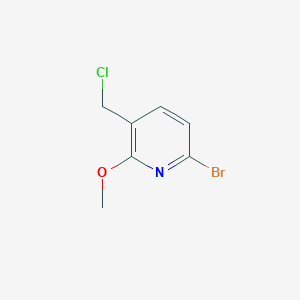

![2-(3-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13664416.png)

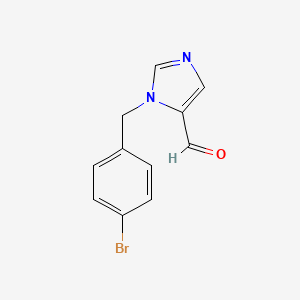
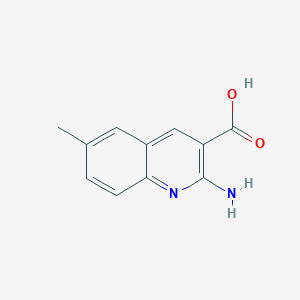
![2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664436.png)
